
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide, also known as HMA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide is believed to exert its biological effects by chelating metal ions, leading to the formation of metal complexes. These metal complexes can then interact with various biological molecules, such as proteins and nucleic acids, leading to changes in their structure and function. In cancer cells, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In studies investigating its use as a fluorescent probe, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been shown to selectively bind to copper and iron ions, leading to changes in fluorescence intensity. In cancer cells, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been shown to induce apoptosis, leading to cell death.
実験室実験の利点と制限
One of the main advantages of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide is its high selectivity for metal ions, making it a useful tool for studying metal-dependent biological processes. However, one limitation is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Additionally, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide could be further developed as a fluorescent probe for the detection of metal ions in biological systems. Finally, the synthesis of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide could be optimized to improve yield and purity, making it more accessible for use in scientific research.
合成法
The synthesis of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide involves the reaction of 2-hydroxy-7-methylquinoline with ethyl chloroformate, followed by the addition of N-ethylpropionamide and triethylamine. The resulting product is purified using column chromatography, yielding N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide as a white solid.
科学的研究の応用
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of research has been its use as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has also been investigated as a potential anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-ethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-15(19)18(5-2)10-13-9-12-7-6-11(3)8-14(12)17-16(13)20/h6-9H,4-5,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSUKQWGQDWUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC)CC1=CC2=C(C=C(C=C2)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

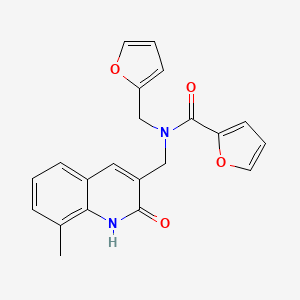

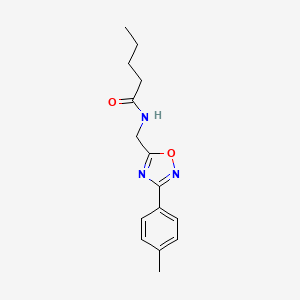
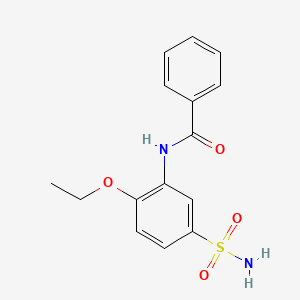

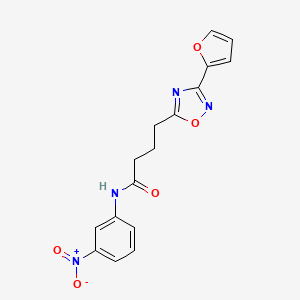
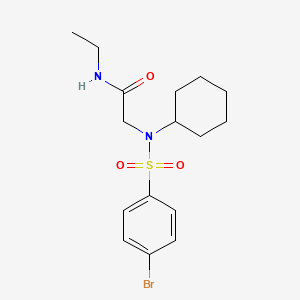
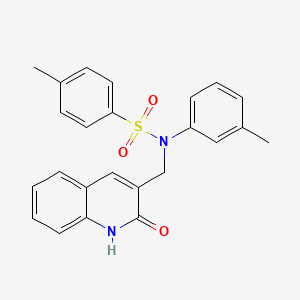
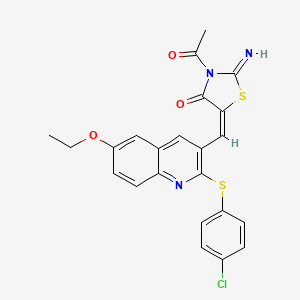


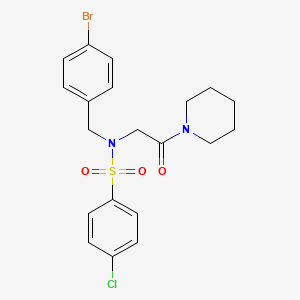
![2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide](/img/structure/B7706056.png)
